

Compound of Interest

Compound Name:	11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate
CAS No.:	428515-74-6
Cat. No.:	B1521945

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles, synthesis, characterization, and application of azobenzene-functionalized polymers

Introduction: The Power of Light in Drug Delivery

Conventional drug delivery methods often suffer from a lack of specificity, leading to systemic side effects and reduced therapeutic efficacy.^[5] Smart

Azobenzene and its derivatives are among the most utilized photoswitches in the development of photo-responsive materials.^{[7][8]} The key to their fu

Key Advantages of Azobenzene-Based Systems:

- High Spatiotemporal Control: Light can be focused on a specific area, enabling targeted drug release only at the desired site.^[11]
- On-Demand Dosing: The release of the drug can be turned on and off by switching the light source, allowing for tunable dosing regimens.^[11]
- Minimal Invasiveness: Light is a non-invasive external trigger.
- Reversibility: The trans-cis isomerization is a reversible process, offering the potential for pulsatile drug release.^[7]

The Azobenzene Photoswitch: Mechanism of Action

The photoisomerization of azobenzene involves a significant structural rearrangement around the central N=N double bond. The trans isomer is a pla

- trans-to-cis Isomerization: Typically induced by UV light (around 320-380 nm), this process converts the stable trans form to the higher-energy cis f
- cis-to-trans Isomerization: This can be triggered by visible light (around 400-450 nm) or can occur thermally in the dark.^[12]

This reversible process can be exploited in several ways to trigger drug release from a polymer matrix:

- Disruption of Self-Assembled Structures: In amphiphilic block copolymers, the change in polarity of the azobenzene units upon isomerization can d
- Conformational Changes in Polymer Chains: The isomerization can induce conformational changes in the polymer backbone, altering the permeab
- Gatekeeping Mechanisms: Azobenzene moieties can act as "gatekeepers" on the surface of porous nanoparticles. Light-induced isomerization can

```
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Caption: Workflow for nanoparticle formulation.

4.2: Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the drug delivery system. [13][14]

| Parameter | Technique | Purpose |

| :--- | :--- | :--- |

| Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter

| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the

| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influ

| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, High-Performance Liquid

Calculating DLC and EE:

- $$\text{DLC (\%)} = (\text{Weight of drug in nanoparticles} / \text{Weight of nanoparticles}) \times 100$$
- $$\text{EE (\%)} = (\text{Weight of drug in nanoparticles} / \text{Initial weight of drug used}) \times 100$$

In Vitro Photo-Triggered Drug Release Studies

This protocol outlines how to evaluate the photo-responsive drug release from the prepared nanoparticles.

Protocol 5.1: In Vitro Drug Release

Materials:

- Drug-loaded nanoparticle suspension
- Phosphate-buffered saline (PBS, pH 7.4)
- Dialysis membrane (with an appropriate molecular weight cut-off)
- UV lamp (e.g., 365 nm) and a visible light source (>400 nm)
- Thermostatic shaker

Procedure:

- Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
- Immerse the dialysis bag in a larger volume of PBS in a beaker.
-

Place the beaker in a thermostatic shaker at 37 °C.

- For the "light-on" group, irradiate the beaker with the UV lamp. For the "light-off" (control) group, keep it in the dark.
- To study the reversibility, the "light-on" group can be subsequently exposed to visible light.
- At predetermined time intervals, withdraw a small aliquot of the PBS from the beaker and replace it with an equal volume of fresh PBS.
- Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
- Plot the cumulative drug release (%) as a function of time.

Concluding Remarks and Future Perspectives

Azobenzene-functionalized polymers represent a versatile and powerful platform for the development of photo-c

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